![molecular formula C16H13NO5S B2884876 methyl {[3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate CAS No. 290835-14-2](/img/structure/B2884876.png)
methyl {[3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate
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Description
The compound appears to contain a thiazole ring, which is a type of heterocyclic compound. Thiazoles are aromatic five-membered rings containing one sulfur and one nitrogen atom . They are found in many biologically active compounds and are used in various fields such as medicinal chemistry and agrochemicals .
Chemical Reactions Analysis
Thiazoles can undergo various chemical reactions, including electrophilic and nucleophilic substitutions . The exact reactions that this compound can undergo would depend on its specific structure and the conditions under which it is reacted.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Thiazoles are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . They are planar and aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Future Directions
properties
IUPAC Name |
methyl 2-[3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5S/c1-9-17-13(8-23-9)12-6-22-14-5-10(21-7-15(18)20-2)3-4-11(14)16(12)19/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGNRDPVUHTKLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl]oxyacetate |
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